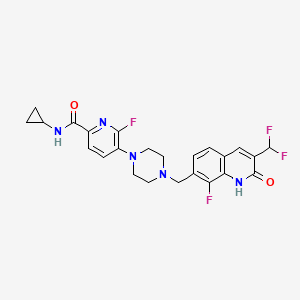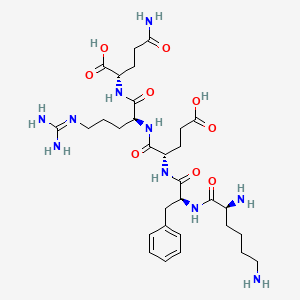
Lys-Phe-Glu-Arg-Gln
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys-Phe-Glu-Arg-Gln is a pentapeptide sequence that plays a significant role in chaperone-mediated autophagy (CMA). This process involves the selective degradation of cytosolic proteins in lysosomes, which is crucial for maintaining cellular homeostasis and preventing the accumulation of damaged proteins . The sequence this compound is recognized by heat shock cognate protein 70 (HSC70), which facilitates the transport of these proteins into lysosomes for degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Phe-Glu-Arg-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Phe-Glu-Arg-Gln primarily undergoes hydrolysis and enzymatic degradation. The peptide can be cleaved by proteases, which break the peptide bonds between amino acids. Additionally, it can participate in oxidation-reduction reactions, particularly involving the amino acid residues.
Common Reagents and Conditions
Proteases: Enzymes like trypsin and chymotrypsin can cleave the peptide at specific sites.
Oxidizing agents: Hydrogen peroxide or other mild oxidizing agents can oxidize certain amino acid residues.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds if present.
Major Products Formed
The major products formed from the degradation of this compound are smaller peptide fragments and free amino acids. These products can be further metabolized or utilized in various cellular processes.
Applications De Recherche Scientifique
Lys-Phe-Glu-Arg-Gln has several applications in scientific research, particularly in the fields of biology and medicine:
Autophagy Research: It is used to study the mechanisms of chaperone-mediated autophagy and its role in cellular homeostasis.
Neurodegenerative Diseases: Research has shown that CMA plays a role in the degradation of proteins associated with neurodegenerative diseases like Parkinson’s disease.
Cancer Research: CMA is involved in the regulation of protein degradation in cancer cells, making it a potential target for cancer therapy.
Drug Development: The peptide sequence is used in the development of drugs that can modulate CMA activity for therapeutic purposes.
Mécanisme D'action
The mechanism of action of Lys-Phe-Glu-Arg-Gln involves its recognition by HSC70, a chaperone protein. HSC70 binds to the peptide sequence and facilitates its transport to the lysosomal membrane. The peptide is then translocated into the lysosome, where it undergoes degradation . This process is crucial for the selective degradation of damaged or misfolded proteins, maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lys-Phe-Glu-Arg-Gln (KFERQ): This sequence is similar to this compound and is also recognized by HSC70 for CMA.
Other KFERQ-like motifs: Peptides containing sequences similar to this compound are also targeted for degradation by CMA.
Uniqueness
This compound is unique due to its specific recognition by HSC70 and its role in chaperone-mediated autophagy. This selective degradation pathway is distinct from other forms of autophagy, such as macroautophagy and microautophagy, making it a valuable target for research and therapeutic applications .
Propriétés
Formule moléculaire |
C31H50N10O9 |
|---|---|
Poids moléculaire |
706.8 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H50N10O9/c32-15-5-4-9-19(33)26(45)41-23(17-18-7-2-1-3-8-18)29(48)39-21(12-14-25(43)44)28(47)38-20(10-6-16-37-31(35)36)27(46)40-22(30(49)50)11-13-24(34)42/h1-3,7-8,19-23H,4-6,9-17,32-33H2,(H2,34,42)(H,38,47)(H,39,48)(H,40,46)(H,41,45)(H,43,44)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
KIMKBQNKPBJGBS-VUBDRERZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


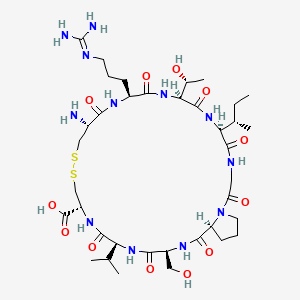
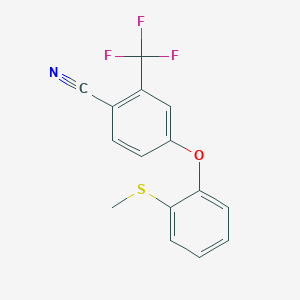
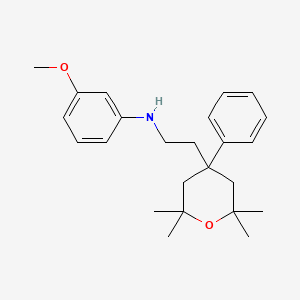
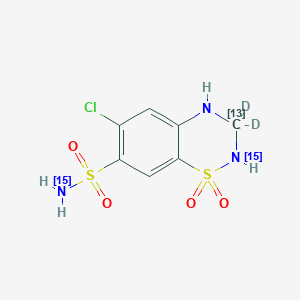
![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)
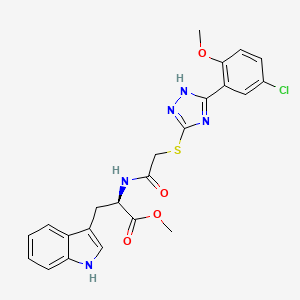
![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
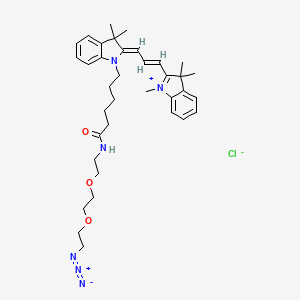
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
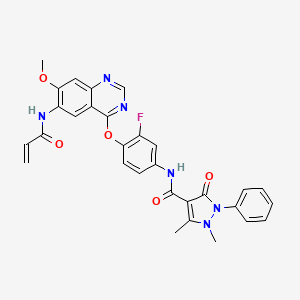

![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)

